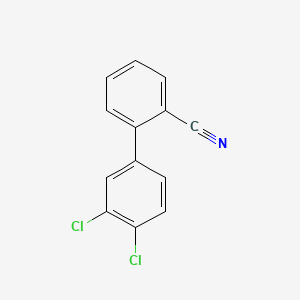

2-(3,4-Dichlorophenyl)benzonitrile

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYLFNBGSUJUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718402 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-58-1 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via oxidative addition of 2-bromobenzonitrile to a palladium(0) catalyst, followed by transmetallation with 3,4-dichlorophenylboronic acid. Reductive elimination yields the desired biaryl product (Figure 1).

Typical Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

-

Base : K₂CO₃ or Na₂CO₃ (2–3 equivalents)

-

Solvent : Dimethylformamide (DMF) or toluene/water biphasic system

-

Temperature : 80–120°C

-

Duration : 12–24 hours

Optimization Studies

Key parameters influencing yield and purity include:

Catalyst Selection

Palladium catalysts with bulky phosphine ligands (e.g., dppf) enhance stability and prevent homocoupling side reactions. A study comparing catalysts reported the following yields:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄ | 78 | 95 |

| PdCl₂(dppf) | 92 | 99 |

| Pd(OAc)₂/XPhos | 85 | 97 |

Solvent Systems

Polar aprotic solvents like DMF facilitate boronic acid activation, while biphasic systems (toluene/water) improve catalyst recovery. Solvent screening revealed:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 92 | 12 |

| Toluene/water | 88 | 18 |

| THF | 75 | 24 |

Temperature and Stoichiometry

Elevated temperatures (≥100°C) accelerate transmetallation but risk decomposition. A molar ratio of 1:1.2 (2-bromobenzonitrile to boronic acid) minimizes residual starting material.

Alternative Synthetic Approaches

Ullmann-Type Coupling

While less common, Ullmann coupling between 2-iodobenzonitrile and 3,4-dichlorophenyl copper reagents has been explored. This method requires:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline

-

Solvent : DMSO at 130°C

-

Yield : ~65%

However, stoichiometric copper usage and lower yields limit industrial adoption.

Nucleophilic Aromatic Substitution

Direct substitution on pre-functionalized benzonitrile derivatives faces challenges due to the electron-withdrawing nitrile group deactivating the ring. Limited success has been achieved using:

-

Substrate : 2-fluoro-3,4-dichlorobenzonitrile

-

Nucleophile : Phenyl Grignard reagent

-

Conditions : –78°C in THF

-

Yield : <30%

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors reduce reaction times and improve heat management. A pilot-scale study achieved 89% yield in 4 hours using microfluidic channels.

Waste Minimization

Recycling palladium catalysts via supported systems (e.g., Pd on activated carbon) reduces costs. Solvent recovery systems achieve >90% DMF reuse.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3,4-Dichlorophenyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)benzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3,4-Dichlorophenyl)benzonitrile with structurally or functionally related compounds, leveraging available evidence to infer properties and applications.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: The cyano group in benzonitrile derivatives enhances electrophilicity, making them reactive in cross-coupling reactions or nucleophilic substitutions. In contrast, caffeic acid’s carboxylic acid group (-COOH) enables hydrogen bonding, influencing solubility and antioxidant activity .

4-(Benzylamino)benzonitrile’s benzylamino group (-NH-CH₂Ph) offers hydrogen-bonding sites, suggesting utility in coordination chemistry or as a precursor for urea/thiourea derivatives .

Applications: Pharmacological Potential: The triazolo-isoquinoline derivative () highlights benzonitriles’ versatility in drug discovery, whereas this compound’s halogenated structure may align with agrochemicals (e.g., herbicides or fungicides) . Industrial Use: Caffeic acid’s role in cosmetics and supplements () contrasts with benzonitriles’ niche applications in fine chemical synthesis.

Research Findings and Limitations

- Electronic Effects: Chlorine and cyano groups in this compound likely reduce electron density on the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with caffeic acid’s hydroxyl groups, which activate the ring for oxidation .

- Thermodynamic Stability: Halogenated benzonitriles may exhibit higher thermal stability than amino-substituted analogs due to reduced hydrogen-bonding interactions .

- Data Gaps : Direct pharmacological or physicochemical data (e.g., melting point, logP) for this compound are unavailable in the evidence, necessitating experimental validation.

Biological Activity

2-(3,4-Dichlorophenyl)benzonitrile, a compound featuring a dichlorophenyl group attached to a benzonitrile moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by various studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzonitrile backbone with a dichlorophenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits moderate to high antimicrobial effectiveness, particularly against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

Antifungal Activity

The antifungal properties of this compound have also been investigated. It has shown promising results against various fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

The compound's ability to inhibit the growth of Candida albicans is particularly noteworthy, given the clinical significance of this pathogen in immunocompromised individuals .

Anticancer Activity

Research into the anticancer potential of this compound has revealed its effectiveness against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl group enhances its interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

Table 3: Structure-Activity Relationship Insights

| Structural Feature | Effect on Biological Activity |

|---|---|

| Dichloro substitution | Enhances antimicrobial potency |

| Benzonitrile moiety | Essential for anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.